3,4-Bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione
Description
3,4-Bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione is a furan-2,5-dione derivative featuring two 2,5-dimethylphospholan substituents at the 3- and 4-positions. The furan-2,5-dione core (a cyclic diketone) provides a rigid, electron-deficient scaffold, while the dimethylphospholan groups introduce steric bulk and phosphorus-based electronic effects. Phosphorus-containing substituents are known to influence solubility, metabolic stability, and interactions with biological targets such as kinases or phosphatases .
Properties
IUPAC Name |
3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3P2/c1-9-5-6-10(2)20(9)13-14(16(18)19-15(13)17)21-11(3)7-8-12(21)4/h9-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHMFJKKVZGWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=C(C(=O)OC2=O)P3C(CCC3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride typically involves the reaction of maleic anhydride with (2R,5R)-2,5-dimethylphospholane. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is carefully monitored to optimize yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride primarily undergoes reactions that involve its phospholane rings. These reactions include:
Oxidation: The phospholane rings can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phospholane rings to phosphines.
Substitution: The compound can undergo substitution reactions where the phospholane rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phospholane derivatives.
Scientific Research Applications
Chemistry: In chemistry, (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride is used as a chiral ligand in asymmetric catalysis. It forms complexes with metals such as rhodium, palladium, and platinum, which are then used to catalyze enantioselective hydrogenation, hydroformylation, and other reactions.
Biology and Medicine: The compound’s ability to form chiral metal complexes makes it valuable in the synthesis of pharmaceuticals. Enantioselective catalysis is crucial in the production of drugs that require specific stereochemistry for efficacy and safety.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and materials that require precise stereochemical control. Its applications extend to the manufacture of agrochemicals, flavors, and fragrances.
Mechanism of Action
The mechanism by which (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride exerts its effects involves the formation of chiral metal complexes. These complexes act as catalysts in various chemical reactions, facilitating the formation of enantioselective products. The phospholane rings provide a chiral environment that influences the stereochemistry of the reaction, ensuring the production of the desired enantiomer.
Comparison with Similar Compounds
Structural and Functional Comparison with 3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione (BDFD)
Key Differences :
- Substituents : BDFD (from Cedrus deodara) has 3,4-dimethoxyphenyl groups, whereas the target compound features 2,5-dimethylphospholan moieties.
- Bioactivity: BDFD exhibits atypical antidepressant activity in rodents, increasing serotonin, noradrenaline, and GABA levels in the brain . The dimethylphospholan groups in the target compound may confer distinct interactions with enzymes or receptors (e.g., phosphorus-mediated binding to kinases) rather than neurotransmitter modulation.
Pharmacokinetic Implications :
- BDFD’s methoxy groups are susceptible to demethylation metabolism, limiting bioavailability. In contrast, the dimethylphospholan groups in the target compound may block metabolic degradation, enhancing stability .
| Parameter | Target Compound | BDFD |
|---|---|---|
| Core Structure | Furan-2,5-dione | Furan-2,5-dione |
| Substituents | 2,5-Dimethylphospholan | 3,4-Dimethoxyphenyl |
| Molecular Weight (g/mol) | ~300 | ~382 |
| Key Bioactivity | Hypothesized kinase modulation | Antidepressant (neurotransmitter modulation) |
| Metabolic Stability | Likely high (phosphorus shielding) | Moderate (methoxy metabolism) |
Comparison with Curcumin Analogs (TMC and DMCHC)
Key Differences :
- Core Structure : Curcumin analogs (e.g., TMC, DMCHC) are linear heptadiene diketones, whereas the target compound is a cyclic diketone.
- Substituents : Curcumin analogs have dimethoxyphenyl groups, while the target compound uses dimethylphospholan moieties.
- Bioactivity :
Pharmacokinetic Implications :
- Curcumin analogs suffer from rapid metabolism and low oral bioavailability. Structural modifications in the target compound (e.g., cyclic core, phosphorus groups) could reduce metabolic vulnerability .
| Parameter | Target Compound | Curcumin Analogs (TMC/DMCHC) |
|---|---|---|
| Core Structure | Cyclic diketone | Linear heptadiene diketone |
| Substituents | Phosphorus-based | Methoxy phenyl |
| Key Bioactivity | Hypothesized enzyme inhibition | DNMT1 inhibition |
| Metabolic Stability | High (blocked metabolic sites) | Low (rapid hepatic metabolism) |
Biological Activity
3,4-Bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on available research findings.
Molecular Structure
- Molecular Formula : C16H24O3P
- Molecular Weight : 296.34 g/mol
- IUPAC Name : 3,4-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]furan-2,5-dione
Structural Characteristics
The compound features a furan-2,5-dione core with two dimethylphospholan groups attached at the 3 and 4 positions. This unique substitution pattern contributes to its electronic properties and potential reactivity.
The biological activity of 3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione is primarily attributed to its ability to interact with various molecular targets through its electronic properties. The phospholan moiety may facilitate electron transfer processes, making it a candidate for applications in bioelectronics and as a potential therapeutic agent.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
In Vitro Studies
In vitro assays using cell lines are essential for evaluating the biological activity of new compounds. While direct studies on this specific compound are sparse, analogs have shown:
- Cell Proliferation Inhibition : Compounds with similar phospholan structures have been reported to inhibit cell growth in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Analog 1 | MDA-MB-231 | 10.5 |
| Analog 2 | HeLa | 15.0 |
These results indicate that further investigation into the specific biological effects of 3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione is warranted.
Synthetic Routes
The synthesis of 3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione typically involves multi-step processes that may include:
- Formation of Phospholane Moieties : Utilizing phosphorous reagents to introduce the phospholane groups.
- Coupling Reactions : Employing palladium-catalyzed reactions for coupling with furan derivatives.
Research Applications
Due to its unique properties:
- Medicinal Chemistry : Potential development as a therapeutic agent targeting cancer or other diseases.
- Material Science : Investigated for use in electronic materials due to its electron transfer capabilities.
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